molecular formula C10H17ClN6S B7908341 Cimetidine hydrochloride CAS No. 71989-90-7

Cimetidine hydrochloride

Cat. No.: B7908341
CAS No.: 71989-90-7
M. Wt: 288.80 g/mol
InChI Key: QJHCNBWLPSXHBL-UHFFFAOYSA-N
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Scientific Research Applications

Cimetidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Cimetidine binds to an H2-receptor located on the basolateral membrane of the gastric parietal cell, blocking histamine effects . This competitive inhibition results in reduced gastric acid secretion and a reduction in gastric volume and acidity .

Safety and Hazards

Cimetidine may cause side effects such as diarrhea, rashes, dizziness, fatigue, constipation, and muscle pain, all of which are usually mild and transient . Serious side effects may include pain when swallowing, bloody or tarry stools, cough with bloody mucus or vomit that looks like coffee grounds, changes in mood, anxiety, agitation, confusion, hallucinations, or breast swelling or tenderness .

Future Directions

Cimetidine is currently used to reduce gastric acid secretion and to treat various conditions such as duodenal ulcers, non-malignant gastric ulcers, gastroesophageal reflux disease, and pathological hypersecretion associated with Zollinger-Ellison Syndrome, systemic mastocytosis, and multiple endocrine adenomas . Its future use may be influenced by the development of new drugs and treatments for these conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cimetidine hydrochloride is synthesized through a multi-step process. The key steps involve the formation of the imidazole ring and the introduction of the cyano and methyl groups. The synthesis typically starts with the reaction of 4-methylimidazole with formaldehyde and hydrogen cyanide to form 4-methylimidazole-5-carbonitrile. This intermediate is then reacted with methylamine and thiourea to form the final product, cimetidine .

Industrial Production Methods: In industrial settings, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified through crystallization and filtration processes to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Cimetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Cimetidine hydrochloride is part of a class of drugs known as H2 receptor antagonists. Similar compounds include:

Uniqueness of this compound: this compound was the first H2 receptor antagonist to be developed and marketed, making it a pioneer in the treatment of acid-related disorders. Its ability to inhibit cytochrome P450 enzymes also gives it unique properties that are not shared by all H2 receptor antagonists .

Properties

IUPAC Name

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydron;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6S.ClH/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11;/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHCNBWLPSXHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CC1=C(N=CN1)CSCCNC(=NC)NC#N.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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